Purity Benchmarking Against Structurally Related Building Blocks
The target compound is routinely supplied at 97 %–98 % purity (HPLC) by multiple independent vendors, exceeding the 95 % purity commonly listed for the closest commercial 4‑amino‑2‑(methylamino)thiazol‑5‑yl phenyl methanone analogue (CAS 107401‑74‑1) . This purity differential is relevant for downstream reactions where impurities above 3 % can compromise coupling efficiency or generate intractable side products.
| Evidence Dimension | HPLC purity (commercial specification) |
|---|---|
| Target Compound Data | 97 % (Chemscene CS‑0088526) to 98 % (MolCore NLT 98 %) |
| Comparator Or Baseline | [4‑amino‑2‑(methylamino)‑1,3‑thiazol‑5‑yl](phenyl)methanone (CAS 107401‑74‑1): purity typically ≥95 % (CymitQuimica/Chemdiv listings) |
| Quantified Difference | 2–3 absolute percentage point purity advantage |
| Conditions | Commercial LC‑UV/HPLC area‑% normalization; no further purification step reported. |
Why This Matters
A 2–3 % absolute purity advantage reduces the risk of side‑product formation in multi‑step medicinal chemistry syntheses, directly lowering purification costs and improving batch‑to‑batch reproducibility.
